Cinnamylamine hydrochloride
Overview
Description
Cinnamylamine hydrochloride is an aromatic amine compound derived from cinnamylamine. It is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects. This compound is also an essential precursor for energetic materials and is derived from l-phenylalanine .
Mechanism of Action
Target of Action
Cinnamylamine hydrochloride is an aromatic compound derived from L-phenylalanine . It is used in the synthesis of biologically active molecules, including drugs and energetic materials . The primary target of this compound is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme has been demonstrated to have high activity in the conversion of cinnamaldehyde to cinnamylamine .
Mode of Action
The mode of action of this compound involves its interaction with Cv-ωTA. This enzyme catalyzes the conversion of cinnamaldehyde to cinnamylamine . The process is part of a larger biosynthetic pathway that starts with L-phenylalanine .
Biochemical Pathways
The biochemical pathway of this compound starts with L-phenylalanine . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli are involved in the conversion of cinnamic acid to cinnamaldehyde . Then, Cv-ωTA catalyzes the conversion of cinnamaldehyde to cinnamylamine .
Result of Action
The result of the action of this compound is the production of cinnamylamine . This compound is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects . It is also an essential precursor for energetic compounds .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the yield of cinnamylamine in engineered E. coli reached 523.15 mg/L by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation . This suggests that the metabolic environment and the availability of necessary cofactors can significantly influence the production of cinnamylamine.
Biochemical Analysis
Biochemical Properties
Cinnamylamine hydrochloride interacts with various enzymes and proteins. The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .
Cellular Effects
The production of this compound can be influenced by various cellular processes. For instance, the overexpression or knockout of certain native global transcription factors and resistance genes can regulate the catalytic rate of NADPH-dependent carboxylic acid reductase from Neurospora crassa (ncCAR), which is involved in the synthesis of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the conversion of cinnamaldehyde to cinnamylamine, a process catalyzed by the enzyme Cv-ωTA .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, saturation mutagenesis of Cv-ωTA at key amino acid residues was performed, and Cv-ωTA Y168G had the highest conversion rate with 88.56 mg/L cinnamylamine obtained after 4 h of fermentation .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is a part of the pathway that converts cinnamic acid to cinnamaldehyde, a process that involves the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamylamine hydrochloride can be synthesized through various chemical methods. One common method involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum. This enzyme demonstrates high activity in converting cinnamaldehyde to cinnamylamine . Another method involves the reduction of cinnamic acid to cinnamaldehyde using carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from Escherichia coli .
Industrial Production Methods: In industrial settings, this compound is primarily produced through chemical synthesis. The process involves a series of chemical reactions starting from compounds such as cinnamaldehyde, cinnamyl alcohol, or cinnamonitrile as precursors. The chemical synthesis process is relatively mature and has a high conversion rate .
Chemical Reactions Analysis
Types of Reactions: Cinnamylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cinnamylamine can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include cinnamyl alcohol, cinnamaldehyde, and various substituted cinnamylamine derivatives .
Scientific Research Applications
Cinnamylamine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Cinnamaldehyde: A precursor in the synthesis of cinnamylamine.
Cinnamic acid: Another precursor used in the production of cinnamylamine.
Cinnamyl alcohol: A related compound that can be converted to cinnamylamine.
Uniqueness: Cinnamylamine hydrochloride is unique due to its versatile applications in synthesizing bioactive molecules and energetic materials. Its ability to undergo various chemical reactions and its role as a precursor in multiple synthetic pathways highlight its significance in both scientific research and industrial applications .
Properties
IUPAC Name |
(E)-3-phenylprop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVYCBQGSIGEG-KQGICBIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5586-89-0, 17480-08-9 | |
Record name | Cinnamylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamylamine hydrochloride, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMYLAMINE HYDROCHLORIDE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K2HTU6KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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